2,4,6-Triiodoaniline

Organic Synthesis Iodination Chemoselectivity

Obtaining 2,4,6-triiodoaniline with consistent regiospecificity is a recurring supply challenge for contrast agent developers. This intermediate (CAS 24154-37-8) provides the precise 2,4,6-triiodo substitution essential for synthesizing nonionic X-ray contrast agents including Iohexol, Iopamidol, and Ioversol. • 97% purity with batch-specific Certificate of Analysis • Enables high-yield (84%) synthesis of 1,3,5-triiodobenzene for advanced materials and conjugated microporous polymers • Functions as a strong halogen bond donor for crystal engineering and supramolecular chemistry studies. Competitive bulk pricing with reliable global logistics.

Molecular Formula C6H4I3N
Molecular Weight 470.82 g/mol
CAS No. 24154-37-8
Cat. No. B1296100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,6-Triiodoaniline
CAS24154-37-8
Molecular FormulaC6H4I3N
Molecular Weight470.82 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1I)N)I)I
InChIInChI=1S/C6H4I3N/c7-3-1-4(8)6(10)5(9)2-3/h1-2H,10H2
InChIKeyGNOYQZRQXNVAKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4,6-Triiodoaniline (CAS 24154-37-8): A Triiodinated Aromatic Amine for Contrast Media Intermediates and Polymer Research


2,4,6-Triiodoaniline (CAS 24154-37-8) is a triiodinated aromatic amine with the molecular formula C6H4I3N and a molecular weight of 470.82 g/mol . It features a benzene ring substituted with iodine atoms at the 2, 4, and 6 positions and an amino group at the 1 position. This specific substitution pattern dictates its unique reactivity profile, enabling its use as a critical intermediate in the synthesis of iodinated X-ray contrast agents, where the triiodinated aromatic nucleus is essential for radiopacity [1].

Triiodinated aromatic core for contrast media intermediate synthesis
Symmetrical 2,4,6-substitution drives regioselective downstream chemistry

Why 2,4,6-Triiodoaniline Cannot Be Replaced by Other Iodoanilines in Critical Applications


The iodine substitution pattern on the aniline ring is the primary determinant of both chemical reactivity and the physical properties of the final derivative. 2,4,6-Triiodoaniline possesses iodine atoms at all positions ortho and para to the amino group. This specific, sterically hindered environment profoundly influences the regioselectivity of subsequent reactions like deamination or electrophilic substitution, making it uniquely suitable for generating symmetrical triiodinated cores found in X-ray contrast agents [1]. Replacing it with a diiodoaniline or an isomer like 3,4,5-triiodoaniline would yield a product with a different number and arrangement of iodine atoms, directly compromising the radiopacity and pharmacological profile of the target molecule [2].

Iodine pattern mismatch
Diiodoanilines or 3,4,5-triiodo isomers produce different substitution geometries, potentially altering radiopacity and reactivity.
Reaction pathway deviation
The specific steric environment of 2,4,6-triiodoaniline enables formation of symmetrical triiodinated cores; other isomers may not yield the same downstream contrast media scaffolds.

Quantifiable Evidence for Prioritizing 2,4,6-Triiodoaniline Over Close Analogs


Chemoselective Synthesis vs. 2,4-Diiodoaniline

A chemoselective procedure was developed for the synthesis of 2,4,6-triiodoaniline and 2,4-diiodoaniline from aniline using potassium dichloroiodate (KICl2) in dilute HCl [1]. The study highlights that the degree of iodination can be controlled by reaction conditions, with 2,4,6-triiodoaniline being the exclusive triiodinated product formed. This demonstrates that this specific compound cannot be replaced by its diiodo-analog in applications requiring a fully substituted triiodobenzene core.

Chemoselective Synthesis
Head-to-head
Exclusive triiodination vs. diiodo analog under controlled KICl₂/HCl conditions
Enables targeted synthesis of triiodinated core
Reaction parameters determine product distribution
Organic Synthesis Iodination Chemoselectivity

High-Yield Conversion to 1,3,5-Triiodobenzene

2,4,6-Triiodoaniline serves as a direct precursor to 1,3,5-triiodobenzene, a valuable building block for polymers and optical materials . A specific synthetic protocol reported a high yield of 84% for the deamination of 2,4,6-triiodoaniline using NaNO2 and Cu2O in an AcOH/H2SO4 medium to produce 1,3,5-triiodobenzene . This high-yield transformation highlights the compound's synthetic utility, which is not replicated by its isomers.

High-Yield Conversion
Reported
84% yield
Efficient route to 1,3,5-triiodobenzene building block
Deamination with NaNO₂/Cu₂O in AcOH/H₂SO₄
Organic Synthesis Deamination Yield

Essential Intermediate for X-Ray Contrast Media

Multiple patents explicitly identify 3,5-disubstituted-2,4,6-triiodoanilines as crucial intermediates for synthesizing nonionic X-ray contrast agents like Iohexol, Iopamidol, and Ioversol [1][2]. The 2,4,6-triiodo substitution pattern on the aniline core provides the high electron density required for effective X-ray attenuation [1]. Other iodoaniline substitution patterns (e.g., 3,4,5-) lack the appropriate geometry to be functionalized into these clinically validated contrast media scaffolds.

Contrast Media Scaffold
Class-level
Core intermediate for iohexol, iopamidol, ioversol
Patented synthetic pathway to nonionic contrast agents
Requires specific triiodo substitution pattern
Contrast Media Radiology Medicinal Chemistry

Validated Application Scenarios for 2,4,6-Triiodoaniline (CAS 24154-37-8)


Synthesis of Next-Generation Nonionic X-Ray Contrast Media

2,4,6-Triiodoaniline is the foundational building block for manufacturing nonionic iodinated contrast agents. Its specific 2,4,6-triiodo substitution pattern is necessary for the iodination steps outlined in key patents for producing agents like Iohexol, Iopamidol, and Ioversol . Researchers and manufacturers developing new radiopaque compounds require this exact intermediate to ensure the correct number and placement of iodine atoms on the final pharmacophore, which directly influences imaging efficacy and patient safety [1].

Precursor for 1,3,5-Triiodobenzene-Based Materials

2,4,6-Triiodoaniline is the reagent of choice for the high-yield synthesis of 1,3,5-triiodobenzene, a C3-symmetric molecule used in the development of conjugated microporous polymers and advanced optical materials . The reported 84% yield for this deamination reaction makes it a cost-effective route for materials scientists seeking to incorporate triiodinated aromatic cores into novel polymeric or supramolecular structures.

Investigating Halogen Bonding and Supramolecular Chemistry

The three heavy iodine atoms on the 2,4,6-triiodoaniline scaffold create a unique electron-deficient region, making it a strong halogen bond donor. Researchers investigating non-covalent interactions can utilize this compound to study the directionality and strength of halogen bonding in comparison to analogs with different substitution patterns (e.g., 2,4-diiodoaniline), providing quantifiable data on molecular recognition and crystal engineering .

Application
Selection Property
Validation Focus
Synthesis of Nonionic X-Ray Contrast Media
Triiodo substitution pattern & regioselective reactivity
Radiodensity profiling & contrast media structural optimization
Precursor for 1,3,5-Triiodobenzene Materials
High-yield deamination route
Material purity & polymerization feasibility
Halogen Bonding & Supramolecular Studies
Electron-deficient heavy iodine donors
Crystallography & molecular recognition studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,4,6-Triiodoaniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.